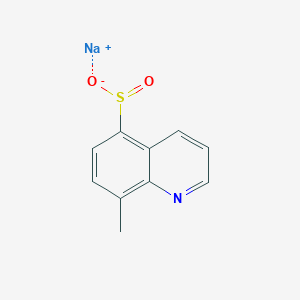

Sodium 8-methylquinoline-5-sulfinate

Description

Historical Evolution and Significance of Quinoline-Based Scaffolds in Organic and Inorganic Chemistry

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history dating back to its initial isolation from coal tar in 1834. researchgate.net This fundamental structure has proven to be a remarkably versatile building block in the synthesis of a vast array of compounds. acs.org Its derivatives are central to numerous applications, ranging from the development of pharmaceuticals to the creation of dyes and functional materials. rsc.orgmdpi.com

In medicinal chemistry, the quinoline core is a well-established pharmacophore found in numerous clinically significant drugs. mdpi.com A prime example is the antimalarial drug quinine, an alkaloid whose discovery paved the way for the synthesis of other quinoline-based antimalarials like chloroquine. rsc.org The structural rigidity and the presence of a nitrogen atom in the quinoline ring allow for specific interactions with biological targets, leading to a wide spectrum of activities including anticancer, antibacterial, and anti-inflammatory properties. mdpi.comsigmaaldrich.com

In the realm of inorganic and coordination chemistry, quinoline derivatives, particularly those with chelating functionalities like 8-hydroxyquinoline (B1678124), are renowned for their ability to form stable complexes with a wide range of metal ions. scispace.com This property has been exploited in analytical chemistry for metal ion detection and separation, as well as in catalysis, where quinoline-based ligands can influence the reactivity and selectivity of metal centers in various chemical transformations. scispace.comresearchgate.net The continuous exploration of new synthetic methodologies to functionalize the quinoline ring underscores its enduring importance in the chemical sciences. researchgate.netnih.gov

The Role of Sulfinate Functionalities in Advanced Chemical Synthesis and Coordination Chemistry

Sulfinate salts (RSO₂Na) and their corresponding acids have emerged as highly versatile and valuable reagents in modern organic synthesis. nih.gov Compared to their more common sulfonyl chloride counterparts, sulfinate salts are generally stable, odorless, and easy-to-handle solids, making them attractive for a variety of chemical transformations. nih.gov They can act as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions, showcasing their remarkable reactivity profile.

One of the primary applications of sulfinates is in the formation of sulfones, a key structural motif in many pharmaceuticals and agrochemicals. This can be achieved through the reaction of sulfinates with various electrophiles. Furthermore, sulfinates are instrumental in the synthesis of sulfonamides and thiosulfonates. nih.gov In recent years, the use of sulfinates in transition-metal-catalyzed cross-coupling reactions has expanded significantly, enabling the construction of carbon-sulfur bonds with high efficiency and selectivity. nih.gov The ability of the sulfinate group to be extruded as sulfur dioxide has also been harnessed in various synthetic strategies. chemicalbook.com

In coordination chemistry, sulfinate ligands can bind to metal centers through either the sulfur or oxygen atoms, or in a bridging fashion. This coordination flexibility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. nih.gov While less common than thiolates or sulfonates, sulfinate complexes are of growing interest, with research exploring their catalytic potential and role in bioinorganic chemistry. acs.orgnih.gov

Specific Research Gaps and Opportunities Pertaining to Sodium 8-Methylquinoline-5-sulfinate

Despite the well-established importance of both quinoline scaffolds and sulfinate functionalities, the specific compound This compound remains largely unexplored in the scientific literature. While the compound is commercially available, indicating its synthesis is feasible, there is a notable absence of dedicated research articles detailing its specific properties, reactivity, or applications. sigmaaldrich.comsigmaaldrich.comaaronchem.com

This lack of specific research presents a clear gap and a corresponding opportunity for investigation. A plausible synthetic route to this compound could involve the sulfonation of 8-methylquinoline (B175542) at the 5-position to form 8-methylquinoline-5-sulfonyl chloride, followed by a reduction of the sulfonyl chloride to the desired sodium sulfinate. The synthesis of the related 8-hydroxyquinoline-5-sulfonyl chloride is a known procedure, suggesting this pathway is viable. nih.gov

The unique combination of the 8-methylquinoline core and a sulfinate group at the 5-position suggests several potential areas of research:

Coordination Chemistry and Catalysis: The nitrogen atom of the quinoline ring and the oxygen or sulfur atoms of the sulfinate group could act as a bidentate or even tridentate ligand for various metal ions. The resulting metal complexes could be investigated for their catalytic activity in a range of organic transformations. The methyl group at the 8-position could provide steric influence, potentially leading to interesting selectivity in catalysis.

Medicinal Chemistry: Given the broad biological activities of quinoline derivatives, this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. The sulfinate could be converted to a sulfone or sulfonamide, which are common pharmacophores.

Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into functional materials, such as metal-organic frameworks (MOFs) or polymers with specific optical or electronic properties.

The following table summarizes the key properties of this compound based on available supplier data.

| Property | Value |

| CAS Number | 1851224-47-9 |

| Molecular Formula | C₁₀H₈NNaO₂S |

| Molecular Weight | 229.23 g/mol |

Further research is required to elucidate the fundamental chemical and physical properties of this compound, which will be crucial for unlocking its potential applications. The table below lists related compounds and their known applications, highlighting the potential avenues for research for this compound.

| Compound Name | Key Structural Features | Known Applications/Research Area |

| 8-Hydroxyquinoline | Quinoline with a hydroxyl group at the 8-position. | Chelating agent, analytical reagent, component of OLEDs, various biological activities. scispace.com |

| 8-Methylquinoline | Quinoline with a methyl group at the 8-position. | Building block in organic synthesis, ligand in catalysis. chemicalbook.comsigmaaldrich.com |

| Sodium p-toluenesulfinate | A simple aromatic sodium sulfinate. | Common reagent in organic synthesis for the formation of sulfones. |

| 8-Hydroxyquinoline-5-sulfonic acid | Quinoline with hydroxyl and sulfonic acid groups. | Water-soluble chelating agent, used in analytical chemistry. |

Properties

Molecular Formula |

C10H8NNaO2S |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

sodium;8-methylquinoline-5-sulfinate |

InChI |

InChI=1S/C10H9NO2S.Na/c1-7-4-5-9(14(12)13)8-3-2-6-11-10(7)8;/h2-6H,1H3,(H,12,13);/q;+1/p-1 |

InChI Key |

PPSNQUCLQMLWIA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C2C(=C(C=C1)S(=O)[O-])C=CC=N2.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium 8 Methylquinoline 5 Sulfinate and Its Precursors

Strategies for the Preparation of 8-Methylquinoline (B175542) Core Structures

The construction of the 8-methylquinoline scaffold is the initial and critical phase in the synthesis of the target compound. This is primarily achieved through cyclocondensation reactions that build the quinoline's heterocyclic ring system.

Classical Annulation Reactions and Modern Variants

The synthesis of quinolines has historically been dominated by powerful annulation (ring-forming) reactions, namely the Skraup and Doebner-von Miller syntheses. wikipedia.orgwikipedia.org

The Skraup synthesis is a classic method for producing quinolines by reacting an arylamine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. wikipedia.orggoogle.com In the context of 8-methylquinoline, the synthesis would logically start from 2-methylaniline (o-toluidine). The reaction is known for being vigorous and often requires careful temperature control. google.com A significant drawback of the traditional Skraup synthesis is the generation of substantial amounts of sodium sulfate (B86663) byproduct during workup, which can be several times the weight of the quinoline (B57606) product, posing disposal challenges for large-scale production. google.com

The Doebner-von Miller reaction is a related and widely used method that involves the reaction of an aniline (B41778) with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like zinc chloride. wikipedia.orgslideshare.netresearchgate.net To synthesize a 2-methylquinoline (B7769805) derivative, crotonaldehyde (B89634) is a common reactant. researchgate.netjst.go.jpgoogle.com The reaction mechanism is complex and has been a subject of debate, with proposals suggesting an initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation to form the aromatic quinoline ring. wikipedia.orgresearchgate.net

Modern variations on these classical methods aim to improve yields, selectivity, and environmental compatibility. For instance, vapor-phase reactions using solid acid catalysts have been developed as an alternative to the liquid-phase Skraup synthesis, mitigating issues related to byproduct formation. google.com Other modern approaches may utilize different catalysts, such as iron(III) chloride, under specific conditions to achieve high yields. chemicalbook.com

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Feature | Skraup Synthesis | Doebner-von Miller Reaction |

|---|---|---|

| Primary Reactants | Arylamine, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) wikipedia.org | Arylamine, α,β-Unsaturated Carbonyl Compound (e.g., Crotonaldehyde) wikipedia.org |

| Typical Catalyst | Strong Acid (H₂SO₄) wikipedia.org | Brønsted or Lewis Acids (e.g., HCl, ZnCl₂) wikipedia.orgresearchgate.net |

| Key Intermediate | Acrolein (formed in situ from glycerol) youtube.com | Michael adduct from aniline and the unsaturated carbonyl wikipedia.orgresearchgate.net |

| Reaction Conditions | High temperature, often vigorous/exothermic wikipedia.orggoogle.com | Acid-catalyzed, may require heating researchgate.netjst.go.jp |

| Primary Product | Quinoline or substituted quinoline wikipedia.org | Quinolines, often 2- and/or 4-substituted wikipedia.org |

| Notable Drawbacks | Vigorous reaction, large amounts of salt byproduct google.com | Can produce mixtures of products, complex mechanism wikipedia.org |

Regioselective Functionalization of Quinoline Derivatives

An alternative to building the substituted quinoline from acyclic precursors is the direct functionalization of a pre-existing quinoline ring. This field has seen significant advances through the development of regioselective C-H activation/functionalization reactions. mdpi.comnih.gov These methods provide a powerful and atom-economical way to introduce substituents at specific positions on the quinoline scaffold. mdpi.com

Transition metal catalysis is central to many of these strategies, with metals such as rhodium, palladium, and copper being employed to direct the functionalization to specific carbon atoms (C2, C3, C4, C8, etc.). mdpi.comresearchgate.netresearchgate.net The regioselectivity is often controlled by the choice of metal catalyst, ligands, and the presence of directing groups on the quinoline substrate, frequently using quinoline N-oxides to modulate reactivity. mdpi.comresearchgate.net

For example, base-controlled metalation using different metal amides (e.g., lithium diisopropylamide or lithium-zinc amides) can selectively functionalize chloro-substituted quinolines at the C-3, C-2, or C-8 positions, respectively. nih.gov While these methods are powerful for creating diverse quinoline libraries, the synthesis of 8-methylquinoline itself is often more straightforward via classical annulation using the appropriately substituted aniline (2-methylaniline). google.comchemicalbook.com

Development and Optimization of Sulfination Protocols for the Quinoline Moiety

Once the 8-methylquinoline core is obtained, the next crucial step is the introduction of a sulfinate group at the C-5 position. This is typically achieved through an indirect route involving a more stable precursor.

Direct Sulfination Methods

Direct methods for installing a sulfinate group onto an aromatic ring are not as common as indirect approaches. The more typical reaction is sulfonation, which introduces a sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) group. For instance, direct treatment of quinoline derivatives with chlorosulfonic acid leads to the formation of a quinoline sulfonyl chloride. nih.gov While related, this is a distinct sulfonation reaction, which serves as the first step in the more prevalent indirect route.

Indirect Routes via Sulfonyl Halides and Subsequent Conversion

The most established and reliable pathway to sodium 8-methylquinoline-5-sulfinate involves a two-step sequence: the synthesis of an 8-methylquinoline-5-sulfonyl chloride intermediate, followed by its chemical reduction.

Step 1: Synthesis of 8-Methylquinoline-5-sulfonyl Chloride

The standard method for this transformation is electrophilic aromatic substitution, specifically chlorosulfonation. This involves reacting 8-methylquinoline with chlorosulfonic acid (ClSO₃H). nih.gov The electron-donating nature of the methyl group and the directing effects of the quinoline ring system favor substitution at the C-5 position. The reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid to yield 8-hydroxyquinoline-5-sulfonyl chloride is a well-documented analogue of this process. nih.gov

Step 2: Conversion to this compound

The reduction of the sulfonyl chloride intermediate to the desired sodium sulfinate salt is a key transformation. Several reducing agents and conditions have been developed for this purpose. nih.govresearchgate.net A widely used and effective method involves reacting the sulfonyl chloride with sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often buffered with sodium bicarbonate. nih.gov Other successful methods include reduction with zinc dust or using sodium hydrogensulfite in the presence of a phosphate (B84403) buffer. nih.govgoogle.com These reactions are generally efficient and directly yield the sodium salt of the sulfinic acid.

Table 2: Selected Methods for the Reduction of Aryl Sulfonyl Chlorides to Sodium Aryl Sulfinates

| Reducing Agent(s) | Solvent(s) | Temperature | Key Features | Reference(s) |

|---|---|---|---|---|

| Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate | Water | 70–80 °C | Common, high-yield method. | nih.gov |

| Zinc (Zn) dust, Sodium Carbonate | Water | Not specified | Straightforward alternative reduction. | nih.gov |

| Sodium Sulfite or Sodium Hydrogensulfite, Disodium Hydrogenphosphate | Organic Solvent / Water Mixture | 10–50 °C | Buffered system, good for controlling pH. | google.com |

Salt Formation and Advanced Purification Techniques for this compound

The formation of the sodium salt is an intrinsic part of the synthetic route when using sodium-based reducing agents like sodium sulfite. nih.govgoogle.com The sulfonyl chloride is converted directly into the sodium sulfinate, which can then be isolated from the reaction mixture.

Purification of the final product is critical to ensure high purity. Common techniques include:

Recrystallization : A standard method for purifying solid organic compounds. For sodium sulfinates, recrystallization from solvents like ethanol (B145695) has been reported to yield pure product. nih.gov

Extraction : Liquid-liquid extraction is often employed to remove impurities. For instance, after the reaction, the mixture can be washed with an organic solvent to remove any unreacted starting material or organic byproducts. nih.gov Solid-liquid extraction may also be used to isolate the desired salt from inorganic byproducts. rsc.org

Column Chromatography : While more commonly used for neutral organic compounds, column chromatography on silica (B1680970) gel can be adapted to purify sulfonamides, which are closely related derivatives. nih.gov This technique can be used to separate the desired product from impurities based on polarity.

After isolation and purification, the final product, this compound, is typically a stable, solid material. nih.gov

Table of Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₁₀H₈NNaO₂S |

| 8-Methylquinoline | 8-methylquinoline | C₁₀H₉N |

| 2-Methylaniline / o-Toluidine | 2-methylaniline | C₇H₉N |

| Glycerol | propane-1,2,3-triol | C₃H₈O₃ |

| Nitrobenzene | nitrobenzene | C₆H₅NO₂ |

| Crotonaldehyde | (E)-but-2-enal | C₄H₆O |

| 8-Methylquinoline-5-sulfonyl chloride | 8-methylquinoline-5-sulfonyl chloride | C₁₀H₈ClNO₂S |

| Chlorosulfonic acid | chlorosulfuric acid | HSO₃Cl |

| Sodium sulfite | sodium sulfite | Na₂SO₃ |

| Zinc | zinc | Zn |

| Sodium bicarbonate | sodium hydrogencarbonate | NaHCO₃ |

| 8-Hydroxyquinoline | quinolin-8-ol | C₉H₇NO |

| 8-Hydroxyquinoline-5-sulfonyl chloride | 8-hydroxyquinoline-5-sulfonyl chloride | C₉H₆ClNO₃S |

| 8-Hydroxyquinoline-5-sulfonic acid | 8-hydroxyquinoline-5-sulfonic acid | C₉H₇NO₄S |

| 5-Aminoisoquinoline | isoquinolin-5-amine | C₉H₈N₂ |

| Quinoline-5-sulfonyl chloride | quinoline-5-sulfonyl chloride | C₉H₆ClNO₂S |

| 8-Methoxyquinoline | 8-methoxyquinoline | C₁₀H₉NO |

Green Chemistry Principles and Sustainable Synthetic Approaches

The development of environmentally friendly synthetic routes is a cornerstone of modern chemical manufacturing. For the synthesis of this compound, green chemistry principles can be applied to minimize waste, avoid the use of toxic solvents and reagents, and improve energy efficiency. Key areas of focus include the use of solvent-free conditions or aqueous media, and the development of catalyst-free or reusable catalytic systems.

The use of organic solvents in chemical synthesis contributes significantly to environmental pollution and poses safety risks. Consequently, there is a growing interest in developing solvent-free or aqueous-based synthetic methods.

Aqueous Medium Synthesis:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinoline derivatives in an aqueous medium has been explored, offering a greener alternative to traditional methods that often rely on volatile organic compounds (VOCs). eurekaselect.com For instance, the synthesis of quinoline scaffolds has been successfully achieved in water, highlighting the potential for adapting these methods to the synthesis of 8-methylquinoline and its subsequent sulfonation. eurekaselect.com

The sulfonation of 8-methylquinoline to form 8-methylquinoline-5-sulfonic acid is typically carried out using fuming sulfuric acid. A greener approach would involve using a milder sulfonating agent in an aqueous medium. Subsequent conversion to the sodium sulfinate could also be designed to proceed in water, taking advantage of the water-solubility of the intermediate sulfonic acid and the final sodium salt. A general procedure for the synthesis of 2-Sulfonylquinolines involves the reaction of quinoline N-oxide with sodium sulfinates in a solvent, followed by extraction. rsc.org Adapting such a reaction to an aqueous medium would be a significant step towards a greener process.

Solvent-Free Synthesis:

Solvent-free reactions, where the reactants themselves act as the solvent or the reaction is carried out between neat reactants, offer significant environmental benefits. These methods can lead to higher reaction rates, improved selectivity, and easier product purification. jocpr.com

The synthesis of various quinoline derivatives has been demonstrated under solvent-free conditions, often with microwave irradiation to accelerate the reaction. jocpr.comrsc.org For example, a straightforward and environmentally friendly method for the synthesis of quinolines has been developed under solvent-free and catalyst-free conditions. jocpr.com This approach avoids the use of environmentally destructive organic solvents. jocpr.com

The sulfonation of 8-methylquinoline could potentially be achieved under solvent-free conditions by heating the solid reactants together, possibly with a solid acid catalyst. The subsequent reduction and salt formation steps could also be designed to be solvent-free, although this would depend on the physical properties of the intermediates.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinolines

| Parameter | Conventional Synthesis (e.g., Skraup) | Solvent-Free Synthesis | Aqueous Medium Synthesis |

| Solvent | Concentrated Sulfuric Acid | None | Water |

| Catalyst | Strong Acid (consumed) | Often catalyst-free or solid catalyst | Often requires a water-tolerant catalyst |

| Temperature | High (reflux) | Often elevated (microwave-assisted) | Varies, can be mild to elevated |

| Waste | Significant acid waste | Minimal | Primarily aqueous waste, easier to treat |

| Safety | Use of corrosive and hazardous acids | Reduced risk from flammable solvents | High safety profile |

The use of catalysts is a fundamental principle of green chemistry as they can increase reaction efficiency and reduce energy consumption. The ideal catalyst is highly active, selective, and reusable.

Catalyst-Free Synthesis:

Some reactions for the synthesis of quinoline derivatives have been developed to proceed without a catalyst, often under thermal or microwave conditions. jocpr.com An efficient procedure for the preparation of 2-sulfolmethyl quinoline from 2-methylquinolines and sodium sulfinates has been described under transition-metal-free conditions. nih.gov This highlights the possibility of developing catalyst-free methods for the sulfonation and subsequent functionalization of 8-methylquinoline. A metal-free and dual radical coupling reaction has been used to prepare 2-sulfonylquinoline from quinoline N-oxide and sodium sulfinate without a base or organic solvent. nih.gov

Reusable Catalytic Systems:

The development of heterogeneous catalysts is a key area of green chemistry research. These catalysts are in a different phase from the reactants and can be easily separated from the reaction mixture and reused, reducing waste and cost.

Nafion NR50: This reusable solid acid catalyst has been successfully used for the Friedländer quinoline synthesis in ethanol under microwave conditions. mdpi.com This demonstrates the potential for using solid acid catalysts in the synthesis of the 8-methylquinoline precursor. mdpi.com Nafion is a sulfonic acid functionalized synthetic polymer. mdpi.com

Zeolites: Zeolites are crystalline aluminosilicates with a porous structure that can be used as shape-selective acid catalysts. They have been employed in the solvent-free synthesis of 2,4-disubstituted quinolines. rsc.org The catalyst was shown to be reusable for up to five cycles without a significant loss in catalytic efficiency. rsc.org

Sulfonated Carbon Materials: These materials have been used as efficient and reusable heterogeneous catalysts for various organic transformations. derpharmachemica.com They are insoluble in common organic solvents and are environmentally compatible. derpharmachemica.com Such a catalyst could potentially be used for the sulfonation of 8-methylquinoline.

The application of these reusable catalysts to the synthesis of this compound would involve using them in the initial synthesis of 8-methylquinoline or in the sulfonation step. For example, a sulfonated carbon material could act as both the sulfonating agent and the catalyst, simplifying the process and allowing for easy recovery and reuse.

Table 2: Examples of Reusable Catalysts in Quinoline Synthesis

| Catalyst | Type | Application in Quinoline Synthesis | Reusability | Reference |

| Nafion NR50 | Solid Acid | Friedländer synthesis of quinolines | Yes | mdpi.com |

| Hβ Zeolite | Solid Acid | Synthesis of 2,4-disubstituted quinolines | Up to 5 cycles | rsc.org |

| Sulfonated Carbon | Solid Acid | General organic transformations | Yes | derpharmachemica.com |

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable, safer, and more cost-effective.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For Sodium 8-methylquinoline-5-sulfinate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of its structure.

Detailed ¹H NMR analysis would be expected to reveal distinct signals for the aromatic protons on the quinoline (B57606) ring system and a characteristic singlet for the methyl group protons. The precise chemical shifts and coupling constants (J-values) between adjacent protons would confirm the substitution pattern, distinguishing the 8-methyl and 5-sulfinate positions from other possible isomers.

¹³C NMR spectroscopy would complement the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the carbons of the quinoline ring and the methyl group. Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be instrumental in correlating the proton and carbon signals, thus providing unambiguous evidence of the molecular connectivity.

Currently, no published NMR data for this compound is available. While spectral data for related compounds such as 8-methylquinoline (B175542) and sodium quinoline-8-sulfonate (B280653) can be found, these are not directly applicable. chemicalbook.comnih.govnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Elucidating Bonding Characteristics and Intermolecular Interactions

Vibrational spectroscopy, comprising Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

An FT-IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include the asymmetric and symmetric stretching of the S-O bonds in the sulfinate group, which are typically strong and appear in the fingerprint region of the spectrum. Additionally, C-H stretching and bending modes of the methyl group and the aromatic quinoline ring, as well as C=C and C=N stretching vibrations of the quinoline core, would be observed. These spectral features would confirm the presence of the respective functional groups.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would serve as a complementary technique. It would be especially useful for characterizing the vibrations of the aromatic ring system and the C-S bond. Together, FT-IR and Raman data would offer a comprehensive vibrational profile of the molecule. At present, no experimental vibrational spectra for this compound have been reported in the literature.

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid. Should suitable single crystals of this compound be obtained, this technique would provide precise data on bond lengths, bond angles, and torsion angles, thereby confirming the molecular geometry.

Furthermore, X-ray diffraction analysis would reveal the supramolecular architecture of the compound in the solid state. This includes the packing arrangement of the molecules in the crystal lattice and the nature of intermolecular interactions, such as ionic interactions between the sodium cation and the sulfinate anion, and potential π-π stacking interactions between the quinoline rings of adjacent molecules. A search of crystallographic databases indicates that the crystal structure of this compound has not yet been determined.

Advanced Mass Spectrometry for Mechanistic Investigations and Isotopic Labeling Studies

Advanced mass spectrometry techniques are critical for confirming the molecular weight and probing the fragmentation patterns of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the accurate mass of this compound, which in turn verifies its elemental composition (C₁₀H₈NNaO₂S). bldpharm.com

Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion, providing structural information based on the resulting fragment ions. This would be particularly useful for confirming the connectivity of the methyl and sulfinate groups to the quinoline core. In the context of mechanistic studies, if the compound were used as a reactant, mass spectrometry could be used to identify intermediates and products. Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S), would allow for the tracking of atoms through a reaction pathway, offering detailed mechanistic insights. No mass spectrometry data for this compound is currently available in public spectral databases.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to analyze chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. This compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereogenic center. Consequently, it does not exhibit optical activity, and chiroptical methods like CD spectroscopy are not applicable for its analysis.

Reactivity and Reaction Mechanisms of Sodium 8 Methylquinoline 5 Sulfinate

Role as a Nucleophile or Electrophile in Organic Transformations

Sodium sulfinates, in general, are recognized as potent nucleophiles. nih.gov The sulfinate anion in Sodium 8-methylquinoline-5-sulfinate can engage in nucleophilic substitution and addition reactions. The sulfur atom, being electron-rich and relatively soft, is the primary nucleophilic center.

Nucleophilic Reactivity:

In its role as a nucleophile, the sulfinate can attack a variety of electrophilic centers. For instance, it can participate in S-alkylation reactions with alkyl halides to form sulfones. The reaction proceeds via a typical SN2 mechanism, where the sulfinate anion displaces a leaving group on an sp3-hybridized carbon.

The nucleophilicity of the sulfinate is influenced by the electron density on the sulfur atom. The 8-methylquinoline (B175542) ring, being an aromatic system, can exert both inductive and resonance effects. The methyl group at the 8-position is an electron-donating group, which can slightly enhance the electron density on the quinoline (B57606) ring and, by extension, on the sulfinate group, potentially increasing its nucleophilicity compared to unsubstituted quinoline sulfinates.

Electrophilic Character:

While the sulfinate anion itself is nucleophilic, the sulfur atom can exhibit electrophilic character under certain conditions. For instance, in the presence of a strong oxidizing agent, the sulfinate can be converted to a more electrophilic species. However, the predominant role of sodium sulfinates in organic synthesis is that of a nucleophile. nih.gov

A summary of the expected nucleophilic reactions of this compound is presented in the table below.

| Reaction Type | Electrophile | Product |

| S-Alkylation | Alkyl Halide (R-X) | 8-Methylquinoline-5-sulfonyl-R |

| S-Acylation | Acyl Halide (RCO-X) | 8-Methylquinoline-5-thiosulfonate |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Sulfonyl Carbonyl Compound |

Participation in Radical Reactions and Generation of Sulfonyl Radicals

Sodium sulfinates are well-established precursors for the generation of sulfonyl radicals (RSO₂•) through single-electron transfer (SET) oxidation. researchgate.net These radicals are highly valuable intermediates in organic synthesis, enabling a variety of carbon-sulfur and carbon-carbon bond-forming reactions.

The generation of the 8-methylquinoline-5-sulfonyl radical from this compound can be achieved using various oxidants, such as ceric ammonium nitrate (B79036) (CAN), potassium persulfate (K₂S₂O₈), or through photoredox catalysis. researchgate.netrsc.org

Once generated, the 8-methylquinoline-5-sulfonyl radical can undergo several types of reactions:

Addition to Alkenes and Alkynes: The sulfonyl radical can add to carbon-carbon multiple bonds to form a new carbon-centered radical. This intermediate can then be trapped by another radical or undergo further transformations, such as cyclization or atom transfer reactions.

Hydrogen Atom Abstraction: In some cases, the sulfonyl radical can abstract a hydrogen atom from a suitable donor.

Desulfonylation: Under certain conditions, particularly at elevated temperatures, sulfonyl radicals can extrude sulfur dioxide (SO₂), leading to the formation of an aryl radical.

The stability of the generated sulfonyl radical is a key factor in its reactivity. Aromatic sulfonyl radicals are generally more stable than their alkyl counterparts. The 8-methylquinoline moiety is expected to stabilize the radical through resonance delocalization over the aromatic system.

Metal-Free Organic Reactions Mediated by the Compound

A significant advantage of using sodium sulfinates as sulfonylating agents is the ability to perform reactions under metal-free conditions. rsc.org This is particularly relevant in the synthesis of pharmaceuticals and fine chemicals where metal contamination can be a concern.

This compound can be employed in various metal-free transformations, often initiated by organic oxidants or photoredox catalysts. For example, the generation of the sulfonyl radical can be achieved using reagents like di-tert-butyl peroxide (DTBP) or through visible-light-mediated catalysis with organic dyes. nih.gov

An example of a metal-free reaction is the sulfonylation of C-H bonds. In the presence of a suitable oxidant, the sulfonyl radical generated from this compound can react with activated C-H bonds, such as those adjacent to heteroatoms or in electron-rich aromatic systems, to form sulfones.

The table below summarizes some potential metal-free reactions involving this compound.

| Reaction Type | Reagents | Product |

| C-H Sulfonylation | Oxidant (e.g., DTBP) | C-Sulfonylated Compound |

| Addition to Alkenes | Photoredox Catalyst, Light | β-Sulfonyl Alkane |

| Sulfonylation of Amines | Oxidant | Sulfonamide |

Regioselectivity and Stereoselectivity in Reactions Involving the Compound

Regioselectivity:

In reactions where the 8-methylquinoline-5-sulfonyl moiety is introduced into an unsymmetrical molecule, the regioselectivity is a crucial aspect.

Radical Addition to Alkenes: The addition of the 8-methylquinoline-5-sulfonyl radical to an unsymmetrical alkene generally proceeds with high regioselectivity. The sulfonyl radical, being electrophilic in nature, preferentially adds to the more electron-rich carbon atom of the double bond, leading to the formation of the more stable carbon-centered radical intermediate.

Stereoselectivity:

This compound is an achiral molecule. Therefore, reactions involving this compound will not be stereoselective unless a chiral auxiliary, reagent, or catalyst is employed.

In reactions where a new stereocenter is formed, such as the addition of the sulfonyl radical to a prochiral alkene, a racemic mixture of products will be obtained in the absence of any chiral influence. However, the development of asymmetric methods for sulfonylation reactions is an active area of research, and it is conceivable that stereoselective transformations involving this compound could be achieved using chiral catalysts.

Investigation of Reaction Kinetics and Thermodynamic Parameters

Reaction Kinetics:

The kinetics of reactions involving sodium sulfinates are highly dependent on the reaction type.

Nucleophilic Substitution: For SN2 reactions, the rate would be expected to follow second-order kinetics, being first order in both the sulfinate and the electrophile. The rate would be influenced by the solvent, with polar aprotic solvents generally favoring SN2 reactions.

Thermodynamic Parameters:

The thermodynamic feasibility of reactions involving this compound is determined by the change in Gibbs free energy (ΔG).

Bond Formation: The formation of strong C-S and S-N bonds in sulfonylation reactions is a thermodynamically favorable process that drives these reactions to completion.

Further experimental and computational studies are needed to determine the specific kinetic and thermodynamic parameters for reactions involving this compound.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Chelation Modes of the 8-Methylquinoline-5-sulfinate Anion

The design of the 8-methylquinoline-5-sulfinate anion presents a significant departure from the classic 8-hydroxyquinolinate scaffold. In 8-hydroxyquinoline (B1678124), the hydroxyl group at the 8-position and the quinoline (B57606) nitrogen atom form a highly stable five-membered chelate ring with metal ions. rroij.com This bidentate (N,O⁻) coordination is a hallmark of its chemistry. asianpubs.org

In contrast, the 8-methylquinoline-5-sulfinate anion's methyl group at the 8-position introduces steric hindrance that fundamentally alters its coordination behavior. This substitution prevents the formation of the classic bidentate chelate ring involving the quinoline nitrogen and an atom at the 8-position. Consequently, the 8-methylquinoline-5-sulfinate anion is expected to act primarily as a monodentate or a bridging ligand.

Potential coordination modes include:

Monodentate Coordination: Through the quinoline nitrogen or, more likely, through one or both oxygen atoms of the sulfinate group.

Bridging Coordination: The sulfinate group can bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

The sulfinate group itself offers versatile coordination possibilities, binding through either the sulfur atom or one or both oxygen atoms, which can influence the electronic properties and geometry of the resulting metal complex. The choice of the donor atom is often influenced by the nature of the metal ion according to the Hard and Soft Acids and Bases (HSAB) principle.

Table 1: Comparison of Potential Ligand Characteristics

| Feature | 8-Hydroxyquinoline-5-sulfonate | 8-Methylquinoline-5-sulfinate (Predicted) |

|---|---|---|

| Primary Chelation Mode | Bidentate (N, O⁻) | Monodentate or Bridging |

| Potential Donor Atoms | Quinoline N, Phenolic O, Sulfonate O | Quinoline N, Sulfinate O, Sulfinate S |

| Steric Influence | Minimal from 8-OH group | Significant from 8-CH₃ group |

| Structural Motif | Forms stable 5-membered chelate rings | Unlikely to form N,C8-position chelate rings |

Synthesis and Structural Elucidation of Transition Metal Complexes

While specific reports on the synthesis of transition metal complexes with 8-methylquinoline-5-sulfinate are not prevalent in the literature, general methodologies for creating complexes with related quinoline derivatives can be considered. These typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with control of pH to ensure deprotonation of the ligand where necessary. researchgate.net

The coordination mode of the 8-methylquinoline-5-sulfinate anion will dictate the nuclearity of the resulting complexes.

Mononuclear Complexes: If the ligand acts in a monodentate fashion, and in the presence of a sufficient ligand-to-metal ratio and suitable co-ligands, mononuclear complexes can be formed. The geometry would be determined by the metal ion's coordination preference.

Polynuclear Complexes: The bridging capability of the sulfinate group provides a clear pathway to polynuclear compounds. The S-O-M-O-S bridge is a common motif in sulfinate chemistry, which could lead to dimers, trimers, or extended one-, two-, or three-dimensional coordination polymers.

The oxidation state and preferred coordination geometry of the transition metal are crucial factors.

Oxidation State: Higher oxidation state metals, being harder Lewis acids, would favor coordination with the hard oxygen donors of the sulfinate group. Lower oxidation state metals, which are softer, might show a greater propensity for interaction with the quinoline nitrogen or even the sulfur atom of the sulfinate.

Geometry: The inherent geometric preference of a metal ion (e.g., square planar for Ni(II), Pd(II), Pt(II); tetrahedral for Zn(II); octahedral for Co(III), Cr(III)) will guide the assembly of the complex. scirp.org For instance, in an octahedral complex, the 8-methylquinoline-5-sulfinate ligand might occupy one or more coordination sites, with the remaining sites filled by solvent molecules or other co-ligands.

Synthesis and Characterization of Lanthanide and Actinide Complexes

The coordination chemistry of f-block elements (lanthanides and actinides) is characterized by a preference for hard, oxygen-donating ligands, high coordination numbers (typically 8 or 9), and predominantly electrostatic bonding. researchgate.netresearchgate.net

Given these preferences, the 8-methylquinoline-5-sulfinate anion would be an excellent candidate for complexing lanthanide and actinide ions, primarily through its sulfinate oxygen atoms. The quinoline nitrogen would be less likely to coordinate due to its softer nature and the steric hindrance from the 8-methyl group. The synthesis would likely involve the direct reaction of a lanthanide or actinide salt (e.g., nitrate (B79036) or chloride) with the sodium or lithium salt of the ligand in a polar solvent. bldpharm.com The resulting complexes are expected to be rich in oxygen donors, potentially incorporating water or other solvent molecules into the primary coordination sphere to satisfy the high coordination number of the f-block ion. researchgate.net

Electronic, Photophysical, and Magnetic Properties of Derived Metal Complexes

The electronic, photophysical, and magnetic properties of metal complexes derived from 8-methylquinoline-5-sulfinate would be a composite of contributions from the metal ion and the ligand itself.

Electronic and Photophysical Properties: 8-hydroxyquinoline and its derivatives are renowned for the fluorescence of their metal complexes, a property exploited in applications like organic light-emitting diodes (OLEDs). rroij.comuc.pt This luminescence arises from ligand-centered π-π* transitions, which are enhanced upon chelation due to increased molecular rigidity. rroij.com For complexes of 8-methylquinoline-5-sulfinate, the quinoline moiety could still provide a basis for luminescence. However, the absence of the 8-hydroxyl group and the different electronic nature of the sulfinate group would significantly alter the energies of the molecular orbitals and thus the resulting absorption and emission wavelengths. rsc.org Studies on related 8-hydroxyquinoline-5-sulfonate (8-HQS) complexes show that the fluorescence intensity is highly dependent on the metal ion. osti.gov

Magnetic Properties: The magnetic properties of these complexes would be primarily determined by the number of unpaired electrons on the metal center.

Complexes with diamagnetic ions (e.g., Zn²⁺, Al³⁺, In³⁺) would be diamagnetic. asianpubs.orgrsc.org

Complexes with paramagnetic transition metals (e.g., Cu²⁺, Mn²⁺, Fe³⁺) or lanthanides (e.g., Gd³⁺, Dy³⁺, Tb³⁺) would exhibit magnetic moments. researchgate.netrsc.org The ligand field created by the 8-methylquinoline-5-sulfinate anion would influence the magnitude of the magnetic moment and could mediate magnetic exchange interactions in polynuclear systems, potentially leading to interesting phenomena like single-molecule magnet (SMM) behavior, as seen in some lanthanide clusters with related ligands. rsc.org

Table 2: Predicted Properties of Metal Complexes

| Property | Influencing Factors | Predicted Behavior for 8-Methylquinoline-5-sulfinate Complexes |

|---|---|---|

| Luminescence | Quinoline π-system, Metal Ion, Coordination Geometry | Potentially fluorescent, with emission properties distinct from 8-HQ complexes. |

| Color | d-d transitions (Transition Metals), f-f transitions (Ln/An), Charge Transfer | Colored for transition metal complexes; pale for most Ln/An complexes. |

| Magnetism | Unpaired electrons on metal ion, Ligand field, Inter-metal distance | Paramagnetic for many transition metal and f-block complexes; potential for complex magnetic behavior in polynuclear species. |

Supramolecular Assembly and Self-Organization of Coordination Complexes

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. Coordination complexes of 8-methylquinoline-5-sulfinate are well-suited for constructing higher-order architectures. mdpi.com

Key interactions that could drive self-assembly include:

π-π Stacking: The planar, aromatic quinoline rings can stack with one another, leading to the formation of one-dimensional columns or layered structures.

Hydrogen Bonding: While the ligand itself lacks traditional hydrogen bond donors, coordinated solvent molecules (like water) or suitable co-ligands can participate in extensive hydrogen-bonding networks, linking the coordination complexes together.

Bridging Ligands: As mentioned, the sulfinate group can act as a bridge, covalently linking metal centers into extended coordination polymers. The interplay between these strong coordination bonds and weaker supramolecular interactions can lead to the formation of complex and functional materials. Research on related 8-hydroxyquinoline derivatives has shown their ability to form intricate 3D supramolecular architectures driven by a combination of these forces. mdpi.com

Catalytic Applications of Sodium 8 Methylquinoline 5 Sulfinate and Its Derivatives

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the ligand plays a crucial role in modulating the activity, selectivity, and stability of the metal catalyst. The bidentate nature of the 8-aminoquinoline (B160924) scaffold has been recognized as a powerful directing group in C-H bond activation and functionalization. nih.gov Similarly, the nitrogen atom of the quinoline (B57606) ring in Sodium 8-methylquinoline-5-sulfinate and its derivatives can coordinate to a metal center, influencing the electronic and steric environment of the catalyst.

Asymmetric Catalysis for Enantioselective Transformations

The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral ligands derived from quinolines have been successfully employed in various asymmetric catalytic reactions. For instance, the asymmetric hydrogenation of quinolines to produce optically active tetrahydroquinolines, which are important structural motifs in natural products and biologically active compounds, has been a subject of intense research. researchgate.netacs.org

The development of chiral catalysts for the asymmetric hydrogenation of quinolines has seen the use of various transition metals like iridium and ruthenium, often in combination with chiral phosphine (B1218219) ligands. nih.govdicp.ac.cndicp.ac.cn Strategies to activate the quinoline substrate, such as through the use of chloroformates or Brønsted acids, have been shown to be effective in achieving high enantioselectivities. dicp.ac.cndicp.ac.cnresearchgate.net For example, iridium complexes with chiral ligands have been used for the asymmetric hydrogenation of 2-substituted quinolines, achieving up to 92% ee. dicp.ac.cn

While direct catalytic data for this compound in asymmetric catalysis is not extensively documented, its structure presents a platform for the design of novel chiral ligands. The sulfinate group could be a handle for further functionalization to introduce chiral auxiliaries. Moreover, the electronic properties imparted by the sulfinate group could influence the stereochemical outcome of a catalytic reaction. In a related context, copper-catalyzed enantioselective alkynylation of quinolones has been achieved with high yields and enantioselectivities (up to 97% ee) using chiral P,N ligands, demonstrating the potential of quinoline-based scaffolds in asymmetric C-C bond formation. acs.orgnih.gov

Cross-Coupling Reactions (e.g., C-H Functionalization)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The 8-methylquinoline (B175542) moiety is an excellent substrate for directed C(sp³)–H functionalization reactions due to the chelating assistance of the quinoline nitrogen atom. nih.gov This allows for the selective activation of the otherwise inert C-H bonds of the methyl group.

Rhodium(III) and Palladium(II) catalysts have been effectively used for the C(sp³)–H alkylation of 8-methylquinolines with various coupling partners, including maleimides and aziridines. researchgate.netrsc.org These reactions provide access to functionalized quinoline derivatives that would be challenging to synthesize through other methods. For example, a rhodium(III)-catalyzed reaction between 8-methylquinolines and maleimides provides a direct route to succinimide-containing quinoline scaffolds. researchgate.net

Furthermore, copper-catalyzed C-H amidation of 8-methylquinolines with N-fluoroarylsulfonimides has been developed, offering a direct pathway to quinolin-8-ylmethanamine (B184975) derivatives without the need for an external oxidant. nih.gov The sulfinate group in this compound could electronically influence these C-H activation processes. Additionally, the remote C-5 position of 8-aminoquinoline amides has been successfully sulfonylated using copper catalysts with arylsulfonyl hydrazides or sodium arylsulfinates, indicating the feasibility of functionalization at the C5 position of the quinoline ring. researchgate.net

A summary of representative C-H functionalization reactions of 8-methylquinoline derivatives is presented in the table below.

| Catalyst System | Coupling Partner | Product Type | Reference |

| Rh(III) | Maleimides | Succinimide adducts | researchgate.net |

| Pd(II) | Aziridines | γ-Quinolinylpropylamines | rsc.org |

| Cu(II) | N-fluoroarylsulfonimides | Quinolin-8-ylmethanamines | nih.gov |

Oxidation and Reduction Catalysis

Quinoline derivatives can act as ligands for metal complexes that catalyze a range of oxidation and reduction reactions. The redox activity of the metal center can be tuned by the electronic properties of the quinoline ligand. For instance, oxorhenium(V) complexes bearing quinoline carboxylic acid derivatives have been shown to be active catalysts for the epoxidation of alkenes, such as cyclooctene, with tert-butylhydroperoxide. rsc.org

While specific studies on the oxidation and reduction catalysis using this compound are limited, related systems provide insights into its potential. For instance, iron-catalyzed hydroxyalkylation of quinoline has been achieved using visible light-driven decarboxylation of carboxylic acids. mdpi.com This suggests the possibility of using the 8-methylquinoline-5-sulfinate scaffold in photoredox catalysis.

Development of Heterogeneous Catalytic Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a widely adopted strategy to overcome these limitations, combining the advantages of both catalytic domains.

Immobilization on Support Materials

The sulfinate or sulfonic acid group on the quinoline ring serves as an excellent anchor for immobilization onto various support materials. Mesoporous silica (B1680970) materials, such as SBA-15, with their high surface area and ordered pore structure, are ideal candidates for supporting catalysts. For example, 8-hydroxyquinoline-5-sulfonic acid has been successfully functionalized onto SBA-15 to create a recyclable nanocatalyst for the synthesis of 2-thiohydantoin (B1682308) derivatives. researchgate.net

Another approach involves the use of functionalized graphitic carbon nitride (g-C₃N₄), a metal-free heterogeneous catalyst. The introduction of sulfonic acid groups onto the g-C₃N₄ surface has been shown to create a highly efficient and recyclable catalyst for quinoline synthesis via the Friedländer reaction. nih.govresearchgate.net Copper iodide nanoparticles have also been immobilized on a hybrid support composed of an amino-functionalized metal-organic framework (IRMOF-3) and a sulfonamide-based porous organic polymer to catalyze the one-pot synthesis of 2,4-diaryl-quinolines. nih.gov These examples highlight the feasibility of immobilizing quinoline-sulfonate type ligands onto a variety of solid supports.

The table below summarizes different support materials used for the immobilization of quinoline-based catalysts.

| Support Material | Functional Group | Catalytic Application | Reference |

| Mesoporous Silica (SBA-15) | 8-hydroxyquinoline-5-sulfonic acid | Synthesis of 2-thiohydantoin derivatives | researchgate.net |

| Graphitic Carbon Nitride (g-C₃N₄) | Sulfonic acid | Quinoline synthesis | nih.govresearchgate.net |

| IRMOF-3/Porous Organic Polymer | Sulfonamide/Amine | Synthesis of 2,4-diaryl-quinolines | nih.gov |

Recycling and Reusability Studies of Catalytic Systems

A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and economically viable chemical processes. Several studies on immobilized quinoline-based catalysts have demonstrated excellent recyclability.

The g-C₃N₄-supported sulfonic acid catalyst used for quinoline synthesis could be recovered and reused for multiple cycles without a significant loss in its catalytic activity. nih.govresearchgate.net Similarly, the 8-hydroxyquinoline-5-sulfonic acid functionalized SBA-15 nanocatalyst was shown to be recyclable for at least three consecutive runs while maintaining high catalytic performance. researchgate.net In the synthesis of azobenzenes and quinolines, a cooperative bifunctional catalyst based on transition metal oxides and Bi(III) was proven to be highly robust and reusable for at least five runs. researchgate.net

These studies underscore the potential for developing robust and recyclable catalytic systems based on immobilized this compound and its derivatives, contributing to the advancement of green chemistry principles.

Mechanistic Pathways in Catalytic Cycles

The catalytic utility of this compound and its derivatives is intrinsically linked to the fascinating and intricate mechanistic pathways they can engage in, particularly in transition metal-catalyzed reactions. The core of their reactivity lies in the C-H activation of the 8-methyl group, a process significantly influenced by the directing effect of the quinoline nitrogen atom and potentially modulated by the electronic and steric nature of substituents on the quinoline ring, such as the 5-sulfinate group.

The presence of the chelating nitrogen atom in 8-methylquinoline facilitates the formation of cyclometalated complexes with various transition metals, which is a critical step in initiating the catalytic cycle. nih.gov This directed C-H activation enables a range of selective functionalization reactions at the methyl group.

A significant body of research has focused on the mechanistic pathways of 8-methylquinoline derivatives in reactions catalyzed by rhodium, ruthenium, and cobalt. These studies provide a foundational understanding of the probable catalytic cycles involving this compound.

Rhodium-Catalyzed C-H Functionalization:

Rhodium complexes, particularly those of the type [{Cp*RhCl2}2], have been extensively used to catalyze the alkenylation of 8-methylquinolines with alkynes. nih.gov The catalytic cycle is proposed to proceed through the following key steps:

C-H Activation: The cycle initiates with the coordination of the rhodium catalyst to the nitrogen atom of the quinoline. This is followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond of the 8-methyl group is activated, leading to the formation of a five-membered rhodacycle intermediate. This intermediate is a key, structurally characterized species in the catalytic cycle. nih.gov

Alkyne Insertion: The coordinated alkyne then inserts into the Rh-C bond of the rhodacycle. This insertion is typically highly regioselective, with the metal fragment adding to the less sterically hindered carbon of the alkyne.

Reductive Elimination/Protonolysis: The final step involves either reductive elimination or protonolysis to release the functionalized 8-allylquinoline (B13187187) product and regenerate the active rhodium catalyst, allowing it to re-enter the catalytic cycle.

Ruthenium-Catalyzed Amidation:

Ruthenium catalysts, such as [(p-cymene)RuCl2]2, have been successfully employed in the intermolecular amidation of 8-methylquinolines using azides as the nitrogen source. rsc.orgresearchgate.net The proposed mechanistic pathway involves:

C-H Bond Activation: Similar to the rhodium-catalyzed cycle, the reaction begins with the formation of a ruthenacycle intermediate through C-H activation of the 8-methyl group.

Nitrene Formation and Insertion: The azide (B81097) substrate coordinates to the ruthenium center and, upon heating, extrudes dinitrogen to form a ruthenium-nitrenoid species. This highly reactive intermediate then undergoes insertion into the Ru-C bond of the cyclometalated intermediate.

Protonolysis: The final product, a quinolin-8-ylmethanamine derivative, is released upon protonolysis, regenerating the active ruthenium catalyst.

Kinetic isotope effect (KIE) experiments for these reactions suggest that the C-H bond cleavage is likely involved in the rate-determining step of the catalytic cycle. researchgate.net

Cobalt-Catalyzed Alkenylation:

High-valent cobalt catalysts, such as Cp*Co(III), have also been shown to be effective for the C(sp³)–H bond alkenylation of 8-methylquinoline. acs.org The mechanistic steps are thought to be analogous to the rhodium-catalyzed pathway, involving:

Concerted Metalation-Deprotonation: An external base-assisted concerted metalation-deprotonation pathway leads to the formation of a cyclometalated cobalt intermediate. acs.org

Alkyne Insertion: This is followed by the regioselective insertion of the alkyne into the Co-C bond.

Product Release: The cycle is completed by the release of the alkenylated quinoline product and regeneration of the active cobalt catalyst.

Influence of the 5-Sulfinate Group:

In the context of the mechanistic pathways described above, the electron-withdrawing nature of the 5-sulfinate group could:

Modulate the Lewis Basicity of the Quinoline Nitrogen: This could affect the coordination strength of the quinoline to the metal center, potentially influencing the rate of the initial C-H activation step.

Alter the Electronic Density at the Metal Center: Once the cyclometalated intermediate is formed, the electronic effect of the sulfinate group could be transmitted through the aromatic system to the metal center, thereby influencing the rates of subsequent steps like alkyne insertion or reductive elimination.

Enhance Catalyst Solubility: The ionic nature of the sodium sulfinate group would be expected to increase the solubility of the catalyst or catalyst-substrate complex in polar solvents, which could be advantageous for certain catalytic systems. chemrxiv.org

It is also plausible that the sulfinate group itself could act as a secondary coordination site or a proton shuttle in certain catalytic cycles, although this remains a topic for future investigation.

Interactive Data Table: Key Mechanistic Features of 8-Methylquinoline Catalysis

| Catalyst System | Key Intermediate | Rate-Determining Step (Proposed) | Key Mechanistic Feature |

| [{CpRhCl2}2] | Five-membered rhodacycle | C-H Activation | Concerted Metalation-Deprotonation (CMD) |

| [(p-cymene)RuCl2]2 | Cyclometalated ruthenacycle | C-H Bond Cleavage | Nitrene insertion into Ru-C bond |

| CpCo(III) | Cyclometalated cobaltacycle | C-H Activation | External base-assisted CMD |

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The quinoline (B57606) moiety in Sodium 8-methylquinoline-5-sulfinate, with its nitrogen atom, can act as a coordination site for metal ions. The sulfinate group can also participate in coordination, potentially leading to the formation of novel MOF structures with interesting topologies and properties.

The incorporation of quinoline-based ligands into MOFs is an active area of research. These MOFs can exhibit properties such as luminescence, which is useful for sensing applications, and catalytic activity. For instance, MOFs constructed with quinoline derivatives have been investigated for their ability to detect specific metal ions. While there are no specific studies on MOFs derived from this compound, the general principles of MOF chemistry suggest its viability as a ligand. The methyl group at the 8-position could influence the steric environment around the coordinating nitrogen atom, thereby affecting the final structure and properties of the resulting MOF.

Table 1: Potential Contributions of this compound in MOF Synthesis

| Structural Feature | Potential Role in MOFs |

|---|---|

| Quinoline Nitrogen | Primary coordination site for metal ions |

| Sulfinate Group | Secondary coordination site, charge-balancing anion |

| 8-Methyl Group | Steric control of framework topology |

Development of Functional Polymeric Materials

Quinoline derivatives are known to be valuable components in the synthesis of functional polymers. They can be incorporated into polymer chains to impart specific properties such as thermal stability, conductivity, and photoluminescence. The sulfinate group in this compound could potentially be converted to other functional groups, such as a sulfone, which could then be integrated into a polymer backbone.

Polymers containing quinoline units have been explored for applications in organic light-emitting diodes (OLEDs) and as sensory materials. The rigid and planar structure of the quinoline ring can enhance the mechanical strength and thermal stability of polymers. The electronic properties of the quinoline moiety can also be tuned by the introduction of substituents, making them attractive for electronic applications.

Photovoltaic and Optoelectronic Device Applications of Derived Materials

Quinoline derivatives have been extensively studied for their applications in third-generation photovoltaics, including dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs). researchgate.netnih.govnih.gov These compounds can act as sensitizers, electron acceptors, or electron donors in such devices. The broad absorption spectra and tunable energy levels of quinoline derivatives make them promising candidates for light-harvesting applications. researchgate.netnih.gov

The photophysical properties of quinoline-sulfonated compounds are of significant interest for the development of photoluminescent materials and dyes for OLEDs and solar cells. nih.gov The sulfonate group can enhance water solubility and influence the electronic properties of the molecule. researchgate.net While direct application of this compound in photovoltaics has not been reported, materials derived from it could potentially be designed to have suitable frontier molecular orbital energy levels for efficient charge separation and transport in photovoltaic devices. Quinoline-based compounds have been shown to be effective materials for the emission layer in OLEDs. nih.gov

Table 2: Potential Photovoltaic and Optoelectronic Roles of Materials Derived from this compound

| Application | Potential Role | Relevant Properties of Quinoline Derivatives |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizer | Broad absorption, suitable energy levels researchgate.netnih.gov |

| Organic Solar Cells (OSCs) | Electron donor or acceptor | Tunable electronic properties researchgate.net |

Sensing Applications (e.g., for specific ions or molecules, excluding biological/medical sensing related to human health)

The ability of the quinoline nitrogen to coordinate with metal ions makes quinoline derivatives excellent candidates for chemosensors. mdpi.comacs.orgresearchgate.net The binding of a metal ion to the quinoline moiety can lead to a change in the photophysical properties of the molecule, such as a shift in the absorption or emission spectrum, or a change in fluorescence intensity. This change can be used to detect the presence and concentration of the target ion.

Quinoline-based fluorescent sensors have been developed for the detection of various metal ions. mdpi.comacs.org The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring. The sulfinate group in this compound could also play a role in ion recognition, potentially leading to sensors with high selectivity for specific cations. While there is no specific research on the sensing applications of this compound, the general principles of chemosensor design suggest its potential in this area for environmental or industrial monitoring.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. nih.govresearchgate.net For Sodium 8-methylquinoline-5-sulfinate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-31G(d,p), can provide deep insights into its molecular properties. nih.govrsc.org

The optimization of the molecule's geometry would reveal key structural parameters, including bond lengths and angles. Subsequent calculations would yield crucial electronic properties. The distribution of electron density and the molecular electrostatic potential (MEP) map are particularly insightful. The MEP would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atom in the quinoline (B57606) ring and the oxygen atoms of the sulfinate group are expected to be electron-rich, while the aromatic rings will exhibit a more complex electronic landscape.

Furthermore, DFT allows for the calculation of global reactivity descriptors, which are essential for predicting the chemical behavior of the compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity. tees.ac.uk A decrease in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally suggests higher chemical reactivity. nih.gov

Table 1: Predicted Global Reactivity Descriptors from DFT

| Descriptor | Formula | Predicted Significance for this compound |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of the molecule. |

This table represents the types of data that would be generated from DFT calculations and their general interpretation.

The presence of the electron-donating methyl group at the 8-position and the sulfinate group at the 5-position will influence the electronic properties of the quinoline ring system. DFT calculations can precisely quantify these effects, providing a detailed understanding of the molecule's electronic structure and reactivity.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are instrumental in understanding the behavior of molecules in a condensed phase, such as in solution. nih.govacs.org For this compound, an ionic compound, MD simulations in an aqueous environment would be particularly revealing. These simulations model the movement of the solute and solvent molecules over time, governed by a force field that describes the inter- and intramolecular forces. nih.gov

In an aqueous solution, the sodium cation and the 8-methylquinoline-5-sulfinate anion would dissociate and become solvated. MD simulations can characterize the solvation shell around each ion. The negatively charged oxygen atoms of the sulfinate group would strongly interact with the partial positive charges on the hydrogen atoms of water molecules, forming hydrogen bonds. academie-sciences.fr Similarly, the sodium ion would be surrounded by the oxygen atoms of the water molecules.

The quinoline ring, being aromatic, can engage in π-π stacking interactions with other quinoline rings at higher concentrations, or with other aromatic solutes. acs.org The methyl group, being hydrophobic, would have a tendency to be shielded from the aqueous environment. MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. acs.org

Table 2: Potential Intermolecular Interactions Investigated by MD Simulations

| Interacting Species | Type of Interaction | Significance |

| Sulfinate group (O atoms) and Water (H atoms) | Hydrogen Bonding | Governs the solubility and solution structure. |

| Sodium ion and Water (O atoms) | Ion-Dipole | Describes the solvation of the cation. |

| Quinoline ring and Quinoline ring | π-π Stacking | Important at higher concentrations, leading to aggregation. |

| Methyl group and Water | Hydrophobic Interactions | Influences the orientation of the molecule at interfaces. |

By analyzing the trajectories of the molecules, MD simulations can also provide information on dynamic properties such as diffusion coefficients and rotational correlation times, offering a complete picture of the compound's behavior in solution. nih.govacs.org

Computational Design and Prediction of Novel Derivatives and Analogues

The insights gained from DFT and MD studies can be leveraged for the computational design of novel derivatives and analogues of this compound with tailored chemical reactivity. By systematically modifying the parent structure and evaluating the properties of the new molecules in silico, researchers can prioritize synthetic efforts. mdpi.comnih.gov

For instance, the introduction of different substituent groups on the quinoline ring could modulate its electronic properties. Electron-withdrawing groups would generally increase the electrophilicity of the aromatic system, while electron-donating groups would have the opposite effect. The position of these substituents is also critical, and computational methods can predict the impact of these changes on the molecule's reactivity.

The sulfinate group itself can be a target for modification. For example, replacing it with a sulfonate or other functional groups would drastically alter the chemical properties of the molecule. Computational screening of a virtual library of such analogues can identify candidates with desired characteristics for specific chemical applications. mdpi.com

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting and interpreting spectroscopic data. nih.govresearchgate.net For this compound, TD-DFT can be used to calculate the electronic absorption spectrum (UV-Vis). The calculated excitation energies and oscillator strengths would correspond to the absorption maxima and intensities, which can be compared with experimental data for validation of the computational model. tees.ac.uk

Furthermore, the analysis of the molecular orbitals involved in the electronic transitions can provide a deeper understanding of the nature of these absorptions, such as whether they are π-π* or n-π* transitions. nih.gov

Similarly, the vibrational frequencies can be calculated using DFT, which aids in the assignment of peaks in the experimental infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions are invaluable for the structural elucidation of the compound and its derivatives.

Table 3: Computationally Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Parameters | Computational Method |

| UV-Vis Spectroscopy | Absorption maxima (λmax), Oscillator strengths | TD-DFT |

| Infrared (IR) Spectroscopy | Vibrational frequencies, Intensities | DFT |

| NMR Spectroscopy | Chemical shifts (δ) | DFT with GIAO |

This table illustrates the types of spectroscopic data that can be predicted computationally and the common methods used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Specific Chemical Reactivity (excluding biological/toxicological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific activity, in this case, chemical reactivity. mdpi.com While often used in drug discovery, QSAR can also be applied to model chemical reactivity, such as reaction rates or equilibrium constants. rsc.org

For a series of quinoline sulfinate derivatives, a QSAR model could be developed to predict their reactivity in a particular chemical transformation. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological. chemrxiv.org

A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that relates these descriptors to the experimentally measured reactivity. rsc.org A robust QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding the design of compounds with enhanced or suppressed reactivity for specific applications. For example, a model could be developed to predict the rate of a nucleophilic aromatic substitution reaction on the quinoline ring. rsc.org

Analytical Methodologies for Complex Chemical Systems Beyond Basic Identification

Advanced Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures

The separation and purity assessment of "Sodium 8-methylquinoline-5-sulfinate" from a complex reaction mixture, which may contain starting materials, intermediates, and by-products, can be effectively achieved using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful tool for this purpose. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

For a compound like "this compound," a C18 column would be a suitable stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govasianpubs.org The composition of the mobile phase can be optimized, often using a gradient elution, to achieve a good resolution of the target compound from other components in the mixture. researchgate.net Detection is commonly performed using a UV-Vis detector, as the quinoline (B57606) moiety exhibits strong absorbance in the UV region.

A hypothetical HPLC method for the analysis of "this compound" could involve the following parameters:

Interactive Data Table: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |